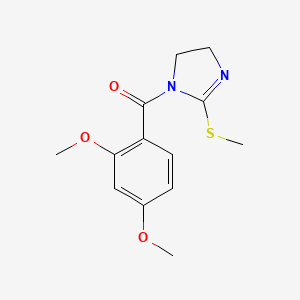

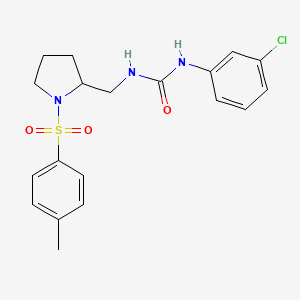

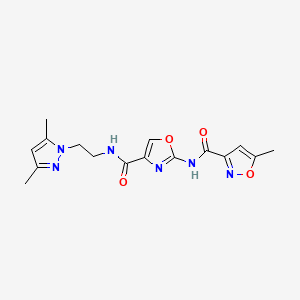

![molecular formula C25H20FN3 B2943370 3-(4-ethylphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-99-7](/img/structure/B2943370.png)

3-(4-ethylphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid, followed by oxidation with nitrobenzene . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with active methylene compounds . The specific synthesis pathway for your compound would depend on the particular substituents and their positions .Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, which can provide a three-dimensional picture of the molecule, including the positions of all the atoms and the lengths and angles of all the bonds . Other techniques like NMR and IR spectroscopy can provide information about the types of atoms present and their connectivity .Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo a variety of chemical reactions. For example, they can be oxidized, reduced, alkylated, acylated, and can undergo nucleophilic substitution reactions . The specific reactions that your compound would undergo would depend on the nature of the substituents and their positions on the quinoline ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and its spectral properties (UV/Vis, IR, NMR, etc.) . These properties could be determined experimentally or predicted using computational methods .科学的研究の応用

Photodynamic Antimicrobial Therapy

This compound has been studied for its potential in photodynamic antimicrobial therapy . It exhibits photophysical properties conducive to inhibiting the growth of bacteria such as Pseudomonas aeruginosa, Staphylococcus aureus, and MRSA . The compound’s ability to generate singlet oxygen upon irradiation makes it a promising candidate for treating infections caused by these pathogens.

Antimicrobial and Antioxidant Activities

Research has indicated that derivatives of this compound can be synthesized with antimicrobial and antioxidant properties . These activities are crucial in the development of new medications that can combat microbial infections and oxidative stress-related diseases.

Drug Discovery and Medicinal Chemistry

Quinoline, the core structure of this compound, is a vital scaffold in drug discovery. It plays a significant role in medicinal chemistry due to its versatile applications in synthesizing biologically active molecules . This compound could serve as a lead structure for developing new therapeutic agents.

Synthesis of Bioactive Heterocyclic Compounds

The compound is used in the synthesis of bioactive heterocyclic compounds. These compounds have a wide range of pharmacological activities, including anti-ulcer, anti-tubercular, antimalarial, antimicrobial, and anticancer properties .

Material Science Applications

The unique structure of this compound allows for diverse studies in material science. It could be used in the development of new materials with specific photophysical properties.

Development of Lead Compounds

The compound’s structure is conducive to the development of lead compounds in medicinal chemistry. It can be used to create new hybrids with potent pharmacological properties .

Anticancer Potential

Quinoline derivatives, including this compound, have shown potential in cancer treatment. They are being explored for their anticancer properties and their ability to act as scaffolds for developing novel Gram-positive antibacterial agents .

Synthesis of Isoindolin-1-One Analogues

This compound is also involved in the synthesis of isoindolin-1-one analogues, which are important in the pharmaceutical industry. These analogues have exhibited a broad spectrum of biological activity, such as antimicrobial, anti-nociceptive, antipsychotic, and inhibitory activities on tumor necrosis factor production and histone deacetylase .

作用機序

The mechanism of action of a quinoline derivative would depend on its intended use. Many quinoline derivatives have biological activity and are used as pharmaceuticals. For example, some are used as antimalarials, antibacterials, antifungals, and anticancer agents . The mechanism of action typically involves interaction with a specific target in the body, such as an enzyme or receptor .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a chemical, including its reactivity, toxicity, and safe handling procedures .

将来の方向性

The future directions for research on a compound like this could include further studies to determine its biological activity and potential uses as a pharmaceutical. This could involve in vitro and in vivo testing, as well as clinical trials if the compound shows promise. Additionally, research could be conducted to improve the synthesis of the compound, making it more efficient or environmentally friendly .

特性

IUPAC Name |

3-(4-ethylphenyl)-8-fluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3/c1-3-17-6-8-18(9-7-17)24-22-15-27-23-13-10-19(26)14-21(23)25(22)29(28-24)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNOOMNWTREFSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethylphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

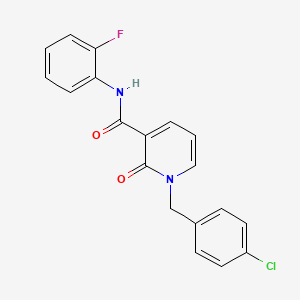

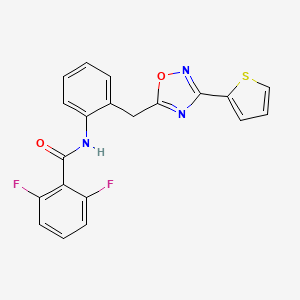

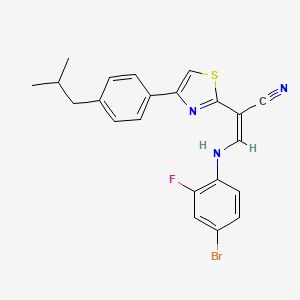

![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid](/img/structure/B2943297.png)

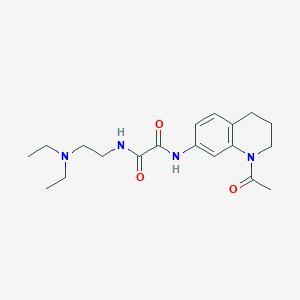

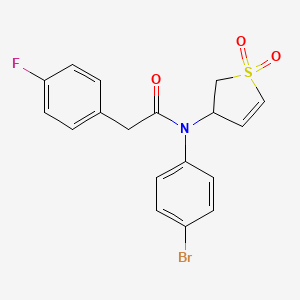

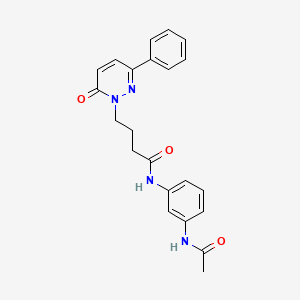

![2-cinnamyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2943300.png)

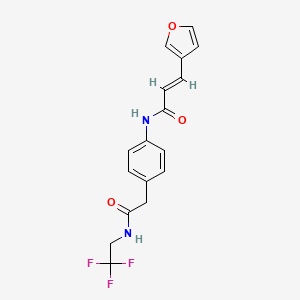

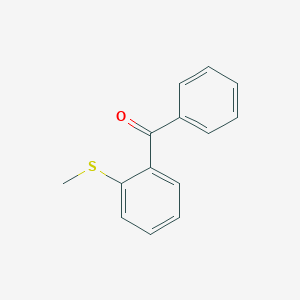

![1,7-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2943302.png)